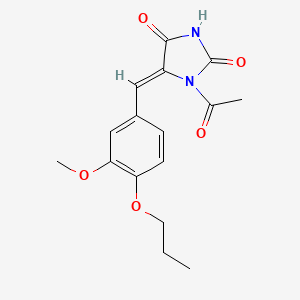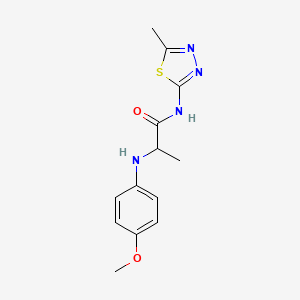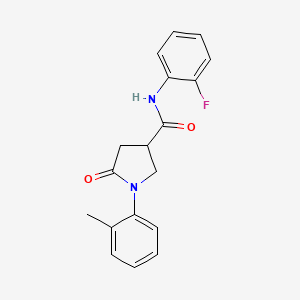
1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione
描述
1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione, also known as API, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but studies have suggested that it may act through multiple pathways. 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been found to induce the expression of antioxidant enzymes such as heme oxygenase-1, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione can reduce the production of reactive oxygen species, inhibit the expression of inflammatory cytokines, and modulate the activity of various enzymes involved in oxidative stress and inflammation. Additionally, 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
One advantage of using 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione research. One area of interest is the development of 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione-based therapeutics for the treatment of inflammatory and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione and its potential use as a cancer treatment. Finally, research is needed to optimize the synthesis and formulation of 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione for use in various experimental settings.
科学研究应用
1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. Studies have shown that 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione can inhibit the expression of inflammatory cytokines and reduce oxidative stress, which may have therapeutic implications for diseases such as arthritis and neurodegenerative disorders. Additionally, 1-acetyl-5-(3-methoxy-4-propoxybenzylidene)-2,4-imidazolidinedione has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
(5Z)-1-acetyl-5-[(3-methoxy-4-propoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-7-23-13-6-5-11(9-14(13)22-3)8-12-15(20)17-16(21)18(12)10(2)19/h5-6,8-9H,4,7H2,1-3H3,(H,17,20,21)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBCYCZJVWHKZ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N2C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-benzyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4723220.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4723225.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4723261.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4723291.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)